molecular formula C14H12Cl2N2O B4287001 N-benzyl-N'-(2,3-dichlorophenyl)urea

N-benzyl-N'-(2,3-dichlorophenyl)urea

Cat. No.: B4287001
M. Wt: 295.2 g/mol
InChI Key: HQMPJRIUSNDJBO-UHFFFAOYSA-N
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Description

N-benzyl-N’-(2,3-dichlorophenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzyl group and a 2,3-dichlorophenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(2,3-dichlorophenyl)urea typically involves the reaction of benzylamine with 2,3-dichlorophenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds smoothly at room temperature, yielding the desired product in good to excellent yields .

Industrial Production Methods

On an industrial scale, the production of N-benzyl-N’-(2,3-dichlorophenyl)urea can be achieved through a similar synthetic route, with optimizations for large-scale operations. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(2,3-dichlorophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-benzyl-N’-(2,3-dichlorophenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2,3-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may interfere with the function of enzymes involved in cell division or metabolic pathways, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-(3,5-dichlorophenyl)urea
  • N-benzyl-N’-(2,4-dichlorophenyl)urea
  • N-benzyl-N’-(2,6-dichlorophenyl)urea

Uniqueness

N-benzyl-N’-(2,3-dichlorophenyl)urea is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in medicinal chemistry .

Properties

IUPAC Name

1-benzyl-3-(2,3-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c15-11-7-4-8-12(13(11)16)18-14(19)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMPJRIUSNDJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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